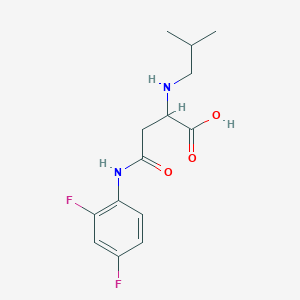

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

Description

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of difluorophenyl and isobutylamino groups

Properties

IUPAC Name |

4-(2,4-difluoroanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O3/c1-8(2)7-17-12(14(20)21)6-13(19)18-11-4-3-9(15)5-10(11)16/h3-5,8,12,17H,6-7H2,1-2H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOFCAILVSJIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Difluorophenyl Intermediate: The difluorophenyl group is introduced through a halogenation reaction, where a phenyl ring is treated with fluorinating agents under controlled conditions.

Amination Reaction: The difluorophenyl intermediate undergoes an amination reaction with an appropriate amine to form the difluorophenylamino derivative.

Formation of the Isobutylamino Group: The isobutylamino group is introduced through a nucleophilic substitution reaction, where an isobutylamine reacts with a suitable electrophilic intermediate.

Coupling Reaction: The final step involves coupling the difluorophenylamino and isobutylamino intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halides and amines are used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Sitagliptin EP Impurity C: A similar compound with a difluorophenyl group, used in pharmaceutical research.

Tertiary Butyl Esters: Compounds with similar synthetic routes and applications in organic chemistry.

Uniqueness

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its difluorophenyl and isobutylamino groups contribute to its reactivity and versatility in various chemical reactions and research applications.

Biological Activity

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a synthetic organic compound notable for its potential biological activities. This compound is characterized by its unique molecular structure, which includes difluorophenyl and isobutylamino groups. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- IUPAC Name : 4-(2,4-difluoroanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid

- Molecular Formula : C14H18F2N2O3

- Molecular Weight : 288.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Binding Affinity : The difluorophenyl group enhances binding to target proteins, potentially increasing the compound's efficacy.

- Modulation of Enzyme Activity : It may inhibit or activate certain enzymes involved in metabolic pathways, influencing various biological processes.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated:

- Inhibition of Pro-inflammatory Cytokines : The compound reduced levels of TNF-alpha and IL-6 in cell cultures.

- Mechanistic Insights : It was found to inhibit NF-kB pathways, which are crucial in inflammation regulation .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Studies showed:

- Free Radical Scavenging : It effectively scavenged free radicals in various assays, indicating potential protective effects against oxidative stress.

- Cell Viability Assays : In human cell lines, it improved cell viability under oxidative stress conditions, suggesting a protective role .

Study 1: Anti-inflammatory Effects in Animal Models

A recent study investigated the anti-inflammatory effects of this compound using a rat model of arthritis:

- Dosage : Administered at varying doses (10 mg/kg to 50 mg/kg).

- Results : Significant reduction in paw swelling and joint inflammation was observed at higher doses compared to the control group.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective potential of the compound:

- Model : Used a mouse model of neurodegeneration induced by oxidative stress.

- Findings : Treatment with the compound resulted in decreased neuronal death and improved cognitive function as measured by behavioral tests.

Data Table: Summary of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Anti-inflammatory | In vitro cytokine assays | Reduced TNF-alpha and IL-6 levels |

| Antioxidant | Free radical scavenging | Significant reduction in oxidative damage |

| Neuroprotective | Mouse model studies | Improved cognitive function and reduced neuronal death |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, and how can intermediates be optimized?

- The compound is synthesized via multi-step organic reactions. Key steps include:

- Preparation of the 2,4-difluorophenylamine intermediate via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Condensation with a β-keto acid derivative (e.g., 4-oxobutanoic acid) to form the oxobutanoic acid backbone .

- Introduction of the isobutylamino group through reductive amination or alkylation, requiring precise pH and temperature control to minimize side products .

- Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd-based catalysts for coupling), and reaction time .

Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

- Nuclear Magnetic Resonance (NMR):

- Use - and -NMR to confirm substitution patterns (e.g., fluorine-induced deshielding in aromatic regions) and amine/ketone functionalities .

- High-Performance Liquid Chromatography (HPLC):

- Reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) to verify molecular weight (CHFNO; theoretical MW ~322.3 g/mol) .

Q. What are the primary biological targets or assays for preliminary activity screening?

- Enzyme Inhibition Assays:

- Target enzymes like thymidylate synthase (hTS) due to structural similarity to glutaric acid derivatives known to suppress activity .

- Cellular Uptake Studies:

- Fluorescence tagging or radiolabeling to evaluate membrane permeability in cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular Docking:

- Use software like AutoDock Vina to predict binding affinity to hTS or other enzymes. Focus on optimizing hydrogen bonding (e.g., carboxylic acid group) and hydrophobic interactions (fluorophenyl moiety) .

- QSAR Studies:

- Correlate substituent effects (e.g., fluorine position, isobutyl chain length) with activity using regression models .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Meta-Analysis of Assay Conditions:

- Compare results from in vitro (e.g., purified enzymes) vs. cell-based assays. Discrepancies may arise from off-target effects or metabolic instability .

- Isotopic Tracer Studies:

- Use -NMR or -labeling to track compound degradation or metabolite formation in complex matrices .

Q. How do structural modifications (e.g., fluorination, amino group substitution) impact pharmacokinetics?

- In Vivo Pharmacokinetic Profiling:

- Administer radiolabeled derivatives to rodent models and measure plasma half-life, tissue distribution, and excretion routes .

- Caco-2 Permeability Assays:

- Assess intestinal absorption potential by measuring apical-to-basolateral transport in vitro .

Methodological Guidance

Q. What protocols are recommended for toxicity profiling in preclinical studies?

- Acute Toxicity (OECD 423):

- Dose escalation in rodents (oral and intravenous routes) with monitoring of mortality, organ weight changes, and histopathology .

- Ames Test (OECD 471):

- Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

- Cryogenic Conditions:

- Store intermediates like 4-(2,4-difluorophenyl)-4-oxobutanoic acid at -20°C under nitrogen to prevent keto-enol tautomerism .

- Lyophilization:

- Freeze-dry hygroscopic intermediates to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.